CaspofunginImpurityA

Description

Contextualization of Pharmaceutical Impurities within Drug Substance Quality Attributes

In the realm of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is a paramount critical quality attribute. Pharmaceutical impurities are unwanted chemicals that are present in a drug substance or finished drug product. synzeal.com These substances can arise from various stages, including the manufacturing process of the API, degradation of the drug substance over time, or interactions with excipients. synzeal.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to control the levels of these impurities, as they can potentially impact the safety and efficacy of the final medicinal product. chemrj.org The control of impurities is a fundamental aspect of Good Manufacturing Practices (GMP) and is essential for ensuring public health. axios-research.com

Significance of Impurity Profiling in Pharmaceutical Research and Development

Impurity profiling is the systematic process of identifying, characterizing, and quantifying impurities in a pharmaceutical product. This analytical undertaking is crucial throughout the drug development lifecycle, from initial process development to routine quality control of the final product. A comprehensive impurity profile provides vital information about the purity, stability, and potential degradation pathways of a drug substance. impactfactor.org It is instrumental in optimizing manufacturing processes to minimize the formation of undesirable by-products and degradation products. Furthermore, detailed impurity profiling is a mandatory component of regulatory submissions for new drug applications, ensuring that all potential risks associated with impurities are thoroughly evaluated. axios-research.com

Definition and Structural Relationship of Caspofungin Impurity A to Caspofungin

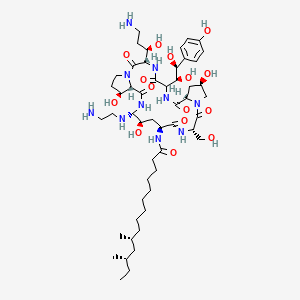

Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Caspofungin Impurity A is a significant process-related impurity encountered during the production of Caspofungin. It is structurally very similar to the parent compound, being identified as the serine analogue of Caspofungin. The primary structural difference is the substitution of a threonine residue in the cyclic peptide core of Caspofungin with a serine residue in Impurity A. This single amino acid change defines the structure of Caspofungin Impurity A. Its systematic chemical name is l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0.

| Compound | Key Structural Feature | Amino Acid at Position 2 | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Caspofungin | Cyclic lipopeptide | Threonine | C52H88N10O15 | 1093.31 |

| Caspofungin Impurity A | Cyclic lipopeptide | Serine | C51H86N10O15 | 1079.29 |

Overview of Research Imperatives Pertaining to Caspofungin Impurity A

Research concerning Caspofungin Impurity A is primarily driven by the need to ensure the quality and safety of the Caspofungin drug product. The European Pharmacopoeia recognizes it as a primary impurity that requires diligent monitoring during manufacturing. Key research imperatives include the development and validation of robust analytical methods for its accurate detection and quantification, understanding its formation pathways to minimize its presence, and establishing appropriate control strategies. Caspofungin Impurity A is also utilized as a reference standard in analytical chemistry to calibrate instruments and ensure the accuracy of impurity level measurements in Caspofungin batches. Stability studies of Caspofungin also monitor the formation of Impurity A to understand the degradation mechanisms of the API under various stress conditions like heat, light, and moisture.

Properties

Molecular Formula |

C51H86N10O15 |

|---|---|

Molecular Weight |

1079.3 g/mol |

IUPAC Name |

(10R,12S)-N-[(3S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28-,29+,32+,33-,34-,35-,36+,37-,38+,40-,41?,42-,43-,44-,45+/m0/s1 |

InChI Key |

GINOBWNPZWJLMW-DEPQURHLSA-N |

Isomeric SMILES |

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

Origin of Product |

United States |

Origin and Formation Pathways of Caspofungin Impurity a

Elucidation of Precursor and Intermediate Pathways Leading to Caspofungin Impurity A Formation

The generation of Caspofungin Impurity A is primarily associated with the semi-synthetic manufacturing process, which begins with a fermentation-derived precursor.

Caspofungin is prepared by the synthetic derivatization of Pneumocandin B0. epo.org Pneumocandin B0 is a natural product obtained through the fermentation of the fungus Glarea lozoyensis. epo.org During this fermentation process, in addition to the primary product Pneumocandin B0, the fungus can generate other structurally related impurities. google.com

Caspofungin Impurity A has been identified as the serine analogue of Caspofungin. google.com It is considered a main impurity that can originate from the fermentation stage. google.com If these structurally similar impurities are not adequately removed from the Pneumocandin B0 starting material, they can persist and be carried through the subsequent chemical modification steps. This carry-over can potentially contribute to the presence of Impurity A in the final Caspofungin product. Therefore, the purity of the initial Pneumocandin B0 is a crucial factor in minimizing the levels of related impurities in the final drug substance.

The semi-synthesis of Caspofungin from Pneumocandin B0 is a complex, multi-step process involving several chemical transformations. google.com Key steps in this synthesis include the reduction of a primary amide group on the glutamine side chain of Pneumocandin B0 and the subsequent introduction of an ethylenediamine (B42938) side-chain to form the final Caspofungin molecule. researchgate.net

These chemical modification steps are a significant source of byproduct generation. Incomplete reactions or the presence of reactive intermediates during the synthesis can lead to the formation of various by-products, including Caspofungin Impurity A. Side reactions are a considerable source of this impurity; for example, the reduction of the primary amide group is a critical step that must be carefully controlled to avoid the generation of unwanted by-products. The complex nature of the synthesis makes it susceptible to the formation of impurities that are structurally very similar to the Caspofungin molecule itself.

Table 1: Structural Comparison of Key Compounds

| Compound | Core Structure | Key Differentiating Feature | Role in Synthesis |

|---|---|---|---|

| Pneumocandin B0 | Cyclic Hexapeptide | Contains a hydroxyglutamine residue. researchgate.net | Starting material for Caspofungin synthesis. wikipedia.org |

| Caspofungin | Cyclic Hexapeptide | The hydroxyglutamine is modified to a hydroxyornithine with an ethylenediamine side-chain. | Final Active Pharmaceutical Ingredient. |

| Caspofungin Impurity A | Cyclic Hexapeptide | Identified as the serine analogue of Caspofungin. google.com | Process-related impurity. |

Influence of Manufacturing Conditions and Excipients on Caspofungin Impurity A Formation

The formation of Caspofungin Impurity A, a process-related impurity identified as the serine analogue of Caspofungin, is significantly influenced by the conditions maintained during manufacturing, processing, and storage. Factors such as pH, temperature, moisture, and interactions with various materials can promote the degradation of Caspofungin, leading to the generation of this and other impurities.

Role of Buffer Systems and pH in Degradation

The stability of Caspofungin is highly dependent on the pH of its environment. asm.orgnih.gov As a lipopeptide with multiple amide bonds, Caspofungin is susceptible to hydrolysis, a degradation pathway that can be accelerated under non-optimal pH conditions.

Forced degradation studies are instrumental in understanding the impact of pH on Caspofungin's integrity. researchgate.net Research has shown that Caspofungin degrades significantly under alkaline conditions. asm.orgnih.gov In one study, exposing a Caspofungin solution to a pH of 12 resulted in a substantial reduction of the active compound, highlighting the molecule's instability at high pH. asm.orgnih.gov Conversely, acidic conditions are often used to maintain stability during analytical procedures, such as in high-performance liquid chromatography (HPLC) where mobile phases are adjusted to a pH of around 3.0 to 3.5. nih.gov The pH can also influence the antifungal activity of Caspofungin, with one study noting that a decrease in pH from 7.4 to 3.0 led to a significant increase in the concentration required for 50% inhibition of fungal growth. researchgate.net

To mitigate pH-driven degradation, buffer systems are a critical component of Caspofungin formulations. The use of an acetate (B1210297) buffer, for instance, is a recognized strategy to enhance the stability of Caspofungin compositions. google.com In prepared ophthalmic solutions, a stable formulation was observed to have a pH of approximately 6.43. nih.gov The careful control of pH through appropriate buffering is essential to minimize the formation of degradation products, including Impurity A, throughout the product's lifecycle.

| Condition | Result | Reference |

|---|---|---|

| Alkaline (pH 12) | Concentration reduced by 48.9% to 78.1% | asm.orgnih.gov |

| Acidic (pH 3.0-3.5) | Used to maintain stability during HPLC analysis | nih.gov |

| Neutral (pH ~6.43) | Observed in a stable ophthalmic solution | nih.gov |

Impact of Moisture and Temperature during Processing and Storage

Moisture and temperature are critical environmental factors that significantly affect the stability of Caspofungin and the formation of its impurities. The presence of water can lead to the hydrolytic cleavage of amide bonds within the cyclic peptide structure, making it a primary degradation pathway. Consequently, it is imperative that Caspofungin pharmaceutical compositions are thoroughly dried and protected from moisture.

Temperature is another crucial factor; elevated temperatures can accelerate thermal degradation. Forced degradation studies demonstrate that Caspofungin is highly sensitive to heat stress. researchgate.net One analysis showed that at 60°C, the concentration of Caspofungin was reduced by nearly half, while at 80°C, the drug exhibited rapid degradation with a half-life of only 3.9 minutes. asm.orgnih.govresearchgate.net

Due to this thermal lability, stringent temperature controls are necessary during both processing and storage. Lyophilization (freeze-drying) cycles are meticulously designed with specific temperature ramps and holds to ensure the product's stability. google.comgoogleapis.com For long-term storage, Caspofungin products are kept under refrigerated conditions (typically 2°C to 8°C), where stability can be maintained for extended periods. asm.orgingentaconnect.comnih.govaemps.es In contrast, stability at room temperature (25°C) is significantly reduced, often to just a few days. asm.orgnih.gov

| Temperature | Duration of Stability | Formulation/Concentration | Reference |

|---|---|---|---|

| 80°C | t½ = 3.9 minutes | Solution | researchgate.net |

| 60°C | Significant degradation (48.9% reduction) | Solution | nih.gov |

| Room Temperature (25°C ± 1.0°C) | Stable for 3 days | 0.5% eye drops | asm.orgnih.gov |

| Room Temperature (25°C) | Stable for 24 hours | Reconstituted concentrate | aemps.es |

| Room Temperature (24°C) | >90% concentration after 120 hours | 0.5 mg/mL solution | ingentaconnect.com |

| Refrigerated (2°C - 8°C) | Stable for 4 weeks | 50 mg/100 mL infusion solution | ingentaconnect.comnih.gov |

| Refrigerated (4.0°C ± 1.0°C) | Stable for 4 weeks | 0.5% eye drops | asm.orgnih.gov |

| Refrigerated (5°C ± 3°C) | Stable for 14 days | 0.2-0.5 mg/mL in infusion devices | nih.gov |

| Frozen (-70°C) | Stable for at least 2 months | Aqueous stock solutions | researchgate.netingentaconnect.com |

Contributions from Starting Materials, Reagents, and Intermediates

Impurities in the final Caspofungin product, including Impurity A, can originate from the starting materials and intermediates used during its semi-synthesis. Caspofungin is produced from Pneumocandin B0, which is itself a fermentation product of the fungus Glarea lozoyensis. impactfactor.org

The purity of the initial Pneumocandin B0 is of paramount importance. During the fermentation process, structurally similar impurities can be produced alongside Pneumocandin B0. If these related substances are not effectively removed, they can persist through the subsequent chemical synthesis steps and potentially lead to the formation of impurities like Caspofungin Impurity A in the final drug substance.

The multi-step conversion of Pneumocandin B0 to Caspofungin presents several opportunities for impurity generation. Side reactions, incomplete reactions, or the degradation of intermediate compounds can all result in the formation of by-products. The crude form of Caspofungin is known to contain a profile of impurities, including Impurity A, Impurity B, Impurity D, Impurity E, and residual Pneumocandin B0, which must be eliminated through rigorous purification processes. researchgate.netimpactfactor.org Furthermore, unreacted reagents or starting materials that are not sufficiently cleared during purification can remain in the final product as impurities. Therefore, optimizing synthesis parameters and utilizing high-purity raw materials are key strategies to control the impurity profile of Caspofungin.

Interaction with Formulation Excipients and Packaging Materials

The components of the final pharmaceutical formulation and the packaging materials used for storage can also influence the stability of Caspofungin and contribute to the formation of Impurity A. Excipients are added to the formulation to enhance stability, but incompatible excipients can react chemically with the active pharmaceutical ingredient (API), leading to the formation of new degradation products. To counteract degradation, stabilizing agents such as buffers or antioxidants are often incorporated. Other strategies include the addition of non-reducing sugars like sucrose (B13894) or trehalose (B1683222) to the lyophilized powder. google.com In the development of an inhaled formulation, polyvinylpyrrolidone (B124986) (PVP) was investigated for its ability to sequester residual water in the lyophilized product, thereby protecting Caspofungin from hydrolysis. nih.gov

The primary packaging materials are crucial for protecting the drug from environmental factors. It is essential to use materials that provide a strong barrier against moisture, oxygen, and light, such as opaque and airtight vials. However, there is also a risk that chemicals, such as plasticizers or stabilizers, can leach from the packaging material into the drug product, particularly for parenteral formulations. This can introduce new impurities into the product. Studies have been conducted to confirm the compatibility of Caspofungin with specific materials; for example, reconstituted Caspofungin was found to be stable in certain elastomeric infusion devices, with degradation products remaining within acceptable limits. nih.gov

Synthetic Approaches for Caspofungin Impurity a As a Reference Standard

Design and Development of Laboratory-Scale Synthesis Strategies for Caspofungin Impurity A

Laboratory-scale synthesis of pharmaceutical impurities is not intended for therapeutic use but is essential for generating the reference materials required for analytical method development, validation, and routine quality control.

Caspofungin Impurity A has been identified as the serine analogue of Caspofungin. Its formation is closely linked to the semi-synthetic manufacturing process of Caspofungin, which starts from Pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis. researchgate.netimpactfactor.org

The primary route for the presence of Impurity A is through the contamination of the starting material. If the Pneumocandin B0 used in the synthesis is contaminated with its own serine analogue, this related substance can proceed through the subsequent chemical transformation steps alongside Pneumocandin B0. google.com This results in the formation of Caspofungin and its corresponding serine analogue, Caspofungin Impurity A, in the final crude product. google.com Therefore, the "synthesis" of Impurity A in a laboratory context often involves processing a starting material known to contain the necessary precursor analogue.

The deliberate isolation or synthesis of Caspofungin Impurity A is undertaken for two primary reasons: structural elucidation and the generation of reference material. By isolating a sufficient quantity of the impurity, comprehensive spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, can be performed to definitively confirm its chemical structure as the serine analogue. google.com

Once its structure is confirmed, the highly purified compound serves as a reference standard. This standard is indispensable for analytical chemists to:

Calibrate analytical instruments , such as High-Performance Liquid Chromatography (HPLC) systems, to ensure accurate detection.

Validate analytical methods by demonstrating specificity, linearity, accuracy, and precision for the quantification of the impurity.

Perform routine quality control checks on batches of Caspofungin to ensure that the level of Impurity A does not exceed the permissible limits set by regulatory bodies like the European Pharmacopoeia.

Isolation and Purification Methodologies for Caspofungin Impurity A from Complex Mixtures

Given that Caspofungin Impurity A is a process-related impurity, it is typically present in a complex mixture containing the active pharmaceutical ingredient (API), other related impurities, and residual reagents. researchgate.netimpactfactor.org Effective purification methodologies are therefore crucial to isolate Impurity A with the high degree of purity required for a reference standard. Crude Caspofungin may contain up to 1.0% of Impurity A. google.com

Chromatographic methods are the cornerstone for the analysis and purification of Caspofungin and its impurities due to their high resolving power, which is necessary to separate structurally similar compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for both the analysis and isolation of Caspofungin Impurity A. Preparative RP-HPLC is the primary method for isolating the impurity in sufficient quantities to be used as a reference standard. google.com The separation mechanism is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase.

The process generally involves dissolving the crude Caspofungin mixture in a suitable solvent, often an aqueous solution containing acetic acid to maintain an acidic pH, which improves peak resolution. google.com This solution is then loaded onto a preparative column packed with a reversed-phase resin (e.g., C18 or C8). google.com The components are then eluted using a mobile phase gradient, typically consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724). google.com Through careful optimization of these conditions, fractions containing the separated Impurity A can be collected. Multi-step purification processes can reduce the impurity level significantly, from up to 1.0% in crude batches to less than 0.05% in the final purified product. google.com

Below are examples of reported HPLC conditions for the analysis of Caspofungin and its impurities.

| Stationary Phase (Column) | Mobile Phase | Elution Type | Flow Rate | Detection |

|---|---|---|---|---|

| YMC-Pack Polyamine II (150 x 4.6 mm, 5µm) | 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol | Isocratic | 1.0 mL/min | UV at 210 nm |

| YMC Hydrosphere C18 (150 x 4.6 mm, 3µm) impactfactor.org | Aqueous buffer with glacial acetic acid (pH 4.0) and an organic modifier researchgate.net | Gradient impactfactor.org | 1.0 mL/min impactfactor.org | Not specified |

| RP C-18 Resin google.com | Aqueous buffer with acetic acid and acetonitrile google.com | Gradient google.com | Not specified | Not specified |

The effectiveness of the separation is demonstrated by the different retention times of the impurities relative to the main compound.

| Compound Name | Relative Retention Time (RRT)* |

|---|---|

| Impurity A researchgate.netimpactfactor.org | ~0.97 researchgate.netimpactfactor.org |

| Caspofungin researchgate.netimpactfactor.org | 1.00 researchgate.netimpactfactor.org |

| Impurity B researchgate.netimpactfactor.org | ~1.15 researchgate.netimpactfactor.org |

| Impurity E researchgate.netimpactfactor.org | ~1.48 researchgate.netimpactfactor.org |

| Impurity D researchgate.netimpactfactor.org | ~1.59 researchgate.netimpactfactor.org |

| Pneumocandin B0 researchgate.netimpactfactor.org | ~1.67 researchgate.netimpactfactor.org |

*Relative retention time is calculated with respect to Caspofungin.

After the desired fractions containing Caspofungin Impurity A are collected from the chromatographic separation, they are in a dilute liquid solution. To obtain a stable, solid material suitable for long-term storage and use as a reference standard, an advanced purification and drying step is necessary.

Lyophilization (Freeze-Drying) is the preferred method for this purpose. google.com This process involves freezing the collected fractions and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. This technique is ideal for heat-sensitive compounds like peptides, as it avoids the degradation that could occur with heat-based drying methods. The resulting product is a dry, stable powder. google.com Lyophilized formulations are generally more stable than their liquid counterparts.

A typical freeze-drying cycle involves several stages:

Freezing : The solution is cooled to a temperature well below its freezing point, for instance, -35°C to -50°C. google.com

Primary Drying (Sublimation) : The pressure is reduced significantly (e.g., to 10-20 Pa), and the temperature is raised slightly (e.g., to -15°C or -10°C) to provide the energy for sublimation. google.com

Secondary Drying (Desorption) : The temperature is further increased (e.g., to 20°C) to remove any residual, bound solvent molecules. google.com

This final lyophilization step yields the purified Caspofungin Impurity A as a solid powder, ready for characterization and use as an analytical reference standard. google.com

Advanced Analytical Methodologies for Caspofungin Impurity a

Development of Identification and Quantification Methods

The cornerstone of analyzing Caspofungin and its impurities lies in chromatographic techniques, which offer the high resolution and sensitivity needed to separate structurally similar compounds. The development of these methods involves a meticulous process of selecting and optimizing various parameters to achieve accurate, reproducible, and reliable results for the identification and quantification of Caspofungin Impurity A.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of Caspofungin and its impurities. Both analytical and preparative-scale HPLC are employed not only for quantifying Impurity A but also for its isolation to be used as a reference standard. Stability-indicating HPLC methods have been established to effectively separate Caspofungin Impurity A from the active pharmaceutical ingredient (API) and other related substances, ensuring the method's specificity. impactfactor.org

Reverse-Phase HPLC (RP-HPLC) is the most extensively used chromatographic method for the analysis of Caspofungin Impurity A. This technique relies on the hydrophobic interactions between the analytes and a nonpolar stationary phase. Optimization of parameters such as mobile phase composition, flow rate, and column temperature is critical for achieving effective resolution between Impurity A, Caspofungin, and other degradation products. ijapbjournal.com Both isocratic and gradient elution strategies are employed, with gradient elution often providing superior separation for complex impurity profiles. ijapbjournal.com

Key optimized parameters from various validated methods are summarized below:

| Parameter | Optimized Value/Range | Source(s) |

| Elution Mode | Isocratic or Gradient | ijapbjournal.com |

| Flow Rate | 1.0 mL/min | impactfactor.orgijapbjournal.com |

| Column Temperature | 30°C | impactfactor.orgijapbjournal.com |

| Injection Volume | 10 µL | impactfactor.org |

The choice of the chromatographic column and mobile phase is pivotal for the successful separation of Caspofungin Impurity A.

Chromatographic Columns: Octadecylsilane (C18) columns are the most prevalent type used for this separation, offering excellent hydrophobic retention and resolution. researchgate.net Specific columns that have been successfully utilized in validated methods include YMC Hydrosphere C18, Synergi Hydro-RP, and DAISO SP-100-15-ODS-P. impactfactor.orggoogle.com These columns are typically packed with porous silica (B1680970) particles with diameters ranging from 3 to 5 µm. impactfactor.orgijapbjournal.comresearchgate.net

Mobile Phases: The mobile phase in RP-HPLC for this analysis typically consists of an aqueous buffer and an organic modifier. The use of an aqueous buffer containing acetic acid (0.01-0.025%) or phosphoric acid (0.02 M) is reported to enhance ionization and improve peak shape and resolution. ijapbjournal.comgoogle.com Acetonitrile (B52724) is the most common organic modifier, though methanol (B129727) and 2-propanol are also used. ijapbjournal.comgoogle.comresearchgate.net The ratio of the organic modifier to the aqueous buffer is a critical parameter that is optimized to balance resolution and analysis time, with typical ratios for acetonitrile to water ranging from 20:80 to 40:60 (v/v). google.com

| Component | Examples | Source(s) |

| Stationary Phase (Column) | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) | impactfactor.orgresearchgate.net |

| Synergi Hydro-RP | google.com | |

| YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) | ijapbjournal.com | |

| Mobile Phase A (Aqueous) | 0.01 M Sodium Acetate (B1210297) (pH 4.0) | researchgate.net |

| 0.02 M Phosphoric Acid Buffer (pH 3.5) | ijapbjournal.com | |

| Acetic Acid in Water | google.com | |

| Mobile Phase B (Organic) | Acetonitrile | ijapbjournal.comresearchgate.net |

| Methanol | google.comresearchgate.net |

For the quantification of Caspofungin and its impurities following chromatographic separation, Ultraviolet (UV) detection is a widely used and robust method. google.com The selection of an optimal detection wavelength is crucial for achieving the necessary sensitivity and accuracy. Detection is commonly performed in the low UV region, as the peptide backbone common to Caspofungin and its related compounds provides a good response at these wavelengths. Studies indicate that a detection wavelength of 225 nm is frequently utilized. google.com Other reported wavelengths include 210 nm and 215 nm . ijapbjournal.comchemrj.orgimpactfactor.org The final choice of wavelength can be influenced by the specific mobile phase composition to minimize background absorbance and maximize the signal-to-noise ratio.

For definitive structural confirmation and characterization of impurities like Caspofungin Impurity A, a hyphenated technique combining HPLC with Mass Spectrometry (HPLC-MS) is employed. This powerful combination leverages the separation capabilities of HPLC with the mass-analyzing power of MS, providing a high degree of specificity for determining molecular weight and obtaining structural information through fragmentation analysis.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that has been successfully applied to the analysis of Caspofungin and its impurities. This method is instrumental for the qualitative analysis of impurities and can be used to track their formation kinetics.

In positive electrospray ionization (ESI+) mode, Caspofungin Impurity A typically displays multi-charge quasi-molecular ions. The high mass accuracy of QTOF-MS allows for the confident determination of elemental compositions. hpst.cz Furthermore, tandem mass spectrometry (MS/MS) experiments provide characteristic fragmentation patterns that act as a fingerprint for the molecule. A key characteristic in the MS² spectra of Impurity A is the generation of a specific fragment ion at m/z 137.0708, which aids in distinguishing it from Caspofungin and other related impurities. This fragmentation often results from the cleavage of peptide bonds or the loss of functional groups from amino acid residues.

| Ion Type | Observed m/z | Identity | Source(s) |

| MS¹ | 1079.630 | [M+H]⁺ | google.com |

| MS¹ | 540.319 | [M+2H]²⁺ | google.com |

| MS² Fragment | 1033 | Loss of ethylenediamine (B42938) and attached groups | |

| MS² Fragment | 137.0708 | Characteristic fragment for Impurity A |

Mass Spectrometry (MS) and Hyphenated Techniques for Structural Confirmation and Trace Analysis

Fragment Ion Analysis and Elucidation of Distinct Mass Signatures

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of Caspofungin Impurity A through fragmentation analysis. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to analyze the impurity. nih.gov In mass spectra, Caspofungin Impurity A typically shows multi-charged quasi-molecular ions.

High-resolution mass spectrometry provides precise mass measurements, which are crucial for confirming the elemental composition. The observed mass-to-charge ratios (m/z) are key identifiers for the impurity. google.com Tandem mass spectrometry (MS/MS or MS²) experiments are performed to induce fragmentation of the parent ion, generating a unique fingerprint of fragment ions. This fragmentation pattern helps to differentiate Impurity A from Caspofungin and other structurally similar impurities. A key diagnostic marker for Impurity A is the generation of a characteristic fragment ion at m/z 137.0708, which aids in its definitive identification.

Table 1: Mass Spectrometric Data for Caspofungin Impurity A

| Ionization Mode | Ion | m/z | Source(s) |

| ESI+ | [M+2H]²⁺ | 540.319 | google.com |

| ESI+ | [M+H]⁺ | 1079.630 | google.com |

| MS² | Characteristic Fragment | 137.0708 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of Caspofungin Impurity A. Both ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. This comprehensive data allows for the unambiguous confirmation of its structure as the serine analogue of Caspofungin, where the threonine residue in the parent molecule is substituted by a serine residue. google.com The chemical shifts observed in the NMR spectra are unique to the molecular structure of the impurity.

Table 2: Representative ¹³C NMR Chemical Shifts for Caspofungin Impurity A

| Assignment | ¹³C Chemical Shift (ppm) | Source(s) |

| DMM | 175.4 | |

| Orn | 173.3 | |

| Ser | 173.0 | |

| Hyp | 172.9 | |

| hTyr | 171.9 | |

| hOrn | 171.8 | |

| Pro | 170.8 | |

| Aromatic (C) | 156.59 | google.com |

| Aromatic (CH) | 128.09 | google.com |

| Aliphatic (CH) | 75.97 | google.com |

| Aliphatic (CH₂) | 45.60 | google.com |

| Aliphatic (CH₃) | 11.00 | google.com |

Note: This table represents a partial list of chemical shifts. Assignments can be mutually interchanged.

Other Spectroscopic Techniques for Impurity Detection (e.g., IR)

While mass spectrometry and NMR are primary tools for structural confirmation, other spectroscopic techniques are integral to routine impurity detection, particularly when coupled with chromatographic separation. Ultraviolet (UV) spectroscopy is the most common detection method used with High-Performance Liquid Chromatography (HPLC) for the analysis of Caspofungin and its impurities. The selection of an appropriate wavelength is critical for achieving the necessary sensitivity for impurity quantification. Detection is frequently performed at wavelengths around 210 nm or 225 nm, which provide a strong response for the peptide backbone present in both Caspofungin and Impurity A. ijapbjournal.com

Infrared (IR) spectroscopy can also be used as a complementary technique to provide information about the functional groups present in the molecule, although it is less commonly cited for routine quantitative analysis of this specific impurity compared to UV detection in HPLC methods. chemrj.orgpharmaffiliates.com

Method Validation for Caspofungin Impurity A Analysis

The analytical methods used to quantify Caspofungin Impurity A must be rigorously validated to ensure they are reliable, accurate, and fit for purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). ijapbjournal.com

Specificity and Selectivity Assessment

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. ijapbjournal.com For Caspofungin Impurity A, this is typically demonstrated by showing that the method can separate the impurity peak from the main Caspofungin peak and other known related substances. impactfactor.org

Specificity is confirmed by analyzing blank (diluent) and placebo samples to ensure no interfering peaks are present at the retention time of Impurity A. ijapbjournal.com Additionally, forced degradation studies are conducted by subjecting Caspofungin to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the method can effectively separate Impurity A from any potential degradation products. impactfactor.org Peak purity analysis using a photodiode array (PDA) detector is also employed to confirm the spectral homogeneity of the Impurity A peak, ensuring no co-elution occurs. chemrj.orgimpactfactor.org

Linearity and Range Determination

Linearity demonstrates the proportional relationship between the concentration of Caspofungin Impurity A and the analytical method's response over a specified range. impactfactor.org The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise. impactfactor.org

To establish linearity, a series of solutions containing known concentrations of Impurity A are analyzed. impactfactor.org This range typically spans from the Limit of Quantification (LOQ) to 150% of the specified reporting level for the impurity. impactfactor.org A calibration curve is generated by plotting the peak area against concentration, and the linearity is assessed by the correlation coefficient (r) or coefficient of determination (r²). For a method to be considered linear, these values should be very close to 1. impactfactor.org Validated methods for Caspofungin and its related substances have reported correlation coefficients exceeding 0.990. chemrj.orgimpactfactor.org

Table 3: Example Linearity Data for an Analytical Method

| Parameter | Typical Value | Source(s) |

| Range | LOQ to 150% of specification level | impactfactor.org |

| Correlation Coefficient (r²) | > 0.990 | chemrj.orgimpactfactor.org |

Accuracy and Precision Evaluation

Accuracy refers to the closeness of the test results obtained by the method to the true value. ijapbjournal.com It is typically evaluated through recovery studies by spiking a sample matrix with known amounts of Caspofungin Impurity A at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). ijapbjournal.comimpactfactor.org The percentage of the impurity that is recovered is then calculated. High recovery percentages indicate an accurate method. For Caspofungin analysis, mean recoveries have been reported in the range of 99.2% to 100.2%.

Precision is a measure of the method's repeatability. It is assessed at two levels:

Method Precision (Repeatability): The precision obtained when the analysis is carried out in the same laboratory, by the same analyst, on the same equipment, over a short period. ijapbjournal.com

Intermediate Precision: Evaluates the effect of random events on the precision of the analytical procedure, such as different days, different analysts, or different equipment. researchgate.net

Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. A low %RSD indicates a high degree of precision. ijapbjournal.com

Table 4: Illustrative Accuracy and Precision Data

| Validation Parameter | Measurement | Typical Acceptance Criteria/Result | Source(s) |

| Accuracy | % Recovery | 97.0% - 103.0% | ijapbjournal.com |

| Precision | % RSD (Method Precision) | ≤ 2.0% | ijapbjournal.com |

| Precision | % RSD (Intermediate Precision) | ≤ 2.0% | ijapbjournal.comresearchgate.net |

Limits of Detection (LoD) and Quantification (LoQ)

In the analysis of pharmaceutical substances, the Limit of Detection (LoD) and Limit of Quantification (LoQ) are critical parameters that define the performance of an analytical method. The LoD represents the lowest concentration of an analyte—in this case, Caspofungin Impurity A—that can be reliably detected, though not necessarily quantified with precision. The LoQ is the lowest concentration that can be determined with acceptable precision and accuracy. For impurities, it is essential that analytical methods have sufficiently low LoD and LoQ values to ensure that even trace amounts can be effectively monitored and controlled.

The determination of these limits for Caspofungin Impurity A is typically based on the signal-to-noise ratio of the detector response, with commonly accepted ratios being 3:1 for LoD and 10:1 for LoQ. Validated analytical methods for caspofungin and its related substances have demonstrated that the LoQ values are well below 50% of the specified limit for these impurities. impactfactor.org This ensures that the method is sensitive enough for its intended purpose of quality control. impactfactor.org While specific LoD and LoQ values are method-dependent, the following table illustrates typical limits achieved for caspofungin and its related substances in validated HPLC methods. impactfactor.orgchemrj.org

Table 1: Representative LoD and LoQ for Caspofungin and Related Substances

| Analyte | Limit of Detection (LoD) | Limit of Quantification (LoQ) |

|---|---|---|

| Caspofungin Acetate | 0.09 µg/mL chemrj.org | < 50% of specification level impactfactor.org |

Robustness and System Suitability Testing

Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chemrj.org For the analysis of Caspofungin Impurity A, robustness is typically evaluated by introducing intentional changes to critical chromatographic conditions and observing the impact on the results. impactfactor.orgijapbjournal.com The method's resilience is confirmed if system suitability parameters remain within acceptable limits and the assay results show no significant deviation. ijapbjournal.com

Key parameters that are commonly varied during robustness testing for caspofungin and its impurities are detailed in the table below. ijapbjournal.com

Table 2: Parameters for Robustness Testing

| Parameter | Variation |

|---|---|

| Flow Rate | ±10% ijapbjournal.com |

| Column Temperature | ±5°C ijapbjournal.com |

| pH of Buffer Solution | ±0.2 units ijapbjournal.com |

System Suitability Testing

System Suitability Testing (SST) is an integral part of any analytical procedure, performed before and during sample analysis to ensure the continued performance of the entire analytical system. usp.org For the analysis of Caspofungin Impurity A, SST confirms that the chromatographic system is adequate for the intended analysis. researchgate.net Parameters such as retention time, relative retention time (RRT), and peak purity are monitored. researchgate.netresearchgate.net

A study detailing a validated RP-HPLC method provided system suitability data for Caspofungin Impurity A, as shown in the following table. researchgate.net

Table 3: System Suitability Data for Caspofungin Impurity A

| Parameter | Value |

|---|---|

| Retention Time (minutes) | 19.68 researchgate.net |

| Relative Retention Time (RRT) | ~0.97 researchgate.net |

| Purity Angle | 6.162 researchgate.net |

Utilization of Caspofungin Impurity A as an Analytical Reference Standard

Caspofungin Impurity A is a fully characterized compound that serves as a critical analytical reference standard in the pharmaceutical industry. axios-research.com Its primary use is in the development and validation of analytical methods designed to assess the purity and quality of Caspofungin. axios-research.comsynzeal.com As a reference standard, it is indispensable for Quality Control (QC) applications during both the synthesis and formulation stages of the drug product. axios-research.com

The utilization of Caspofungin Impurity A as a reference standard involves several key applications:

Peak Identification: In chromatographic analyses such as HPLC, a sample of pure Caspofungin Impurity A is injected into the system to determine its precise retention time. This allows analysts to accurately identify the corresponding peak for Impurity A in a sample containing Caspofungin and its various related substances. google.com

Purity Analysis: It is used as a reference marker to analyze the purity of a Caspofungin sample. By comparing the chromatogram of the test sample to that of a reference sample containing a known amount of Impurity A, the presence of the impurity can be confirmed. google.com

Quantification: As a reference standard, it is used to determine the exact amount of Caspofungin Impurity A present in a drug substance or product. google.com This is achieved by creating a calibration curve from known concentrations of the reference standard or by comparing the peak area of the impurity in the sample to the peak area of a known amount of the standard. google.com

Method Validation: During the validation of new analytical methods (AMV), the reference standard is used to assess parameters such as specificity, linearity, accuracy, and precision for the quantification of Impurity A. axios-research.comsynzeal.com

This function is crucial for ensuring that the levels of this specific impurity in the final drug product are below the established safety thresholds set by regulatory agencies. axios-research.com

Impurity Profiling and Control Strategies for Caspofungin Impurity a

Comprehensive Impurity Profiling Approaches in Caspofungin Drug Substances

Impurity profiling is a critical component of quality control for Caspofungin, involving the identification and quantification of all potential impurities. bocsci.com The primary goal is to develop a detailed understanding of the impurity landscape of the drug substance, which helps in optimizing the manufacturing process and ensuring the final product meets stringent regulatory standards. bocsci.comtapi.com For Caspofungin, this process targets synthetic by-products, degradation products, and formulation-related impurities. bocsci.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling of Caspofungin and its related substances, including Impurity A. bocsci.com Reverse-phase HPLC (RP-HPLC) methods have been extensively developed and validated for this purpose. bocsci.com These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its impurities and degradation products that may form under various stress conditions like heat, light, and humidity. bocsci.com

A key analytical approach involves liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a quadrupole time-of-flight (QTOF) detector. chinjmap.com This powerful combination allows for not only the separation and quantification of impurities but also their structural elucidation. chinjmap.com In mass spectrometry, Caspofungin and its impurities, with the exception of Impurity D, typically show multi-charge quasi-molecular ions. chinjmap.com Specifically, Caspofungin Impurity A can be distinguished from Caspofungin and other impurities by a characteristic fragment ion at m/z 137.0708 in its MS2 spectrum. chinjmap.com

The development of these analytical methods relies on the use of reference standards for known impurities like Caspofungin Impurity A. google.com This allows for the calibration of analytical instruments to ensure accurate quantification and validation of the method's specificity, linearity, and precision as per International Council for Harmonisation (ICH) guidelines. bocsci.comgoogle.com

Table 1: Example of RP-HPLC Method for Caspofungin Impurity A Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Column | YMC-Pack Polyamine II (150× 4.6 mm, 5µm) | bocsci.com |

| Mobile Phase | Isocratic mixture of 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile (B52724), and 2-propanol | bocsci.com |

| Flow Rate | 1.0 mL/min | bocsci.com |

| Detection | UV at 210 nm | bocsci.com |

| Column Temperature | 30°C | bocsci.com |

| Alternative Column | Synergi Hydro-RP (4.6 × 250 mm, 4 µm) | benchchem.com |

| Alternative Mobile Phase | Isocratic elution with 28% acetonitrile/0.1% acetic acid | benchchem.com |

| Impurity A RT | 14.2 min | benchchem.com |

| Caspofungin RT | 16.8 min | benchchem.com |

Development of Control Strategies to Mitigate Caspofungin Impurity A Levels

Controlling the levels of Caspofungin Impurity A is essential and is achieved through a multi-faceted approach that encompasses the entire lifecycle of the drug product, from initial synthesis to final formulation and storage. bocsci.com

The mitigation of Impurity A begins with the optimization of the Caspofungin synthesis process. bocsci.com Key parameters such as reaction temperature, pH, and solvent selection are carefully controlled to minimize the formation of unwanted by-products. bocsci.com The purity of raw materials and reagents is also critical; using high-purity starting materials limits the introduction of foreign substances that could lead to impurities in the final product. bocsci.com

Purification techniques are employed to remove impurities from the crude drug substance. bocsci.com Methods like medium pressure reverse phase column chromatography (RP-MPLC) and preparative HPLC have proven effective in significantly reducing the levels of Impurity A. google.com For instance, crude Caspofungin may contain Impurity A at levels around 0.6-1.0%, which can be decreased to less than 0.3% using RP-MPLC and even further to below the limit of detection with preparative HPLC. google.com The choice of resin, such as RP C-18, and the use of an aqueous buffer containing acetic acid with acetonitrile as an organic modifier are important factors in the purification process. google.com

Formulation development plays a crucial role in ensuring the stability of Caspofungin and minimizing the generation of Impurity A during the product's shelf life. bocsci.com Caspofungin is susceptible to degradation, particularly through hydrolysis and oxidation. bocsci.com Therefore, the selection of appropriate excipients is vital. bocsci.com Compatibility studies are performed to evaluate interactions between Caspofungin and various excipients, with Impurity A levels serving as an indicator of potential incompatibilities. bocsci.com

Lyophilization (freeze-drying) is a common technique used to create a stable solid-state formulation of Caspofungin. googleapis.com However, the lyophilization cycle itself must be optimized. While conventional processes often use low temperatures during the secondary drying phase, newer approaches have found that using higher redrying temperatures can reduce impurity generation and improve efficiency. google.com The final lyophilized product must have a low moisture content, as Caspofungin is sensitive to moisture. bocsci.com

Packaging is another critical consideration. The use of packaging materials with excellent barriers to moisture, oxygen, and light, such as opaque and airtight vials, is essential to protect the drug product during storage. bocsci.com

To prevent the degradation of Caspofungin and the subsequent accumulation of Impurity A, various stabilizing agents are incorporated into the formulation. bocsci.combocsci.com These agents help protect the API from environmental factors. bocsci.com

Amino acids have been shown to be effective stabilizers for Caspofungin acetate (B1210297) in solid compositions. googleapis.com Studies have demonstrated that formulations containing amino acids such as arginine, asparagine, and glycine (B1666218) exhibit enhanced stability compared to conventional formulations with mannitol (B672) and sucrose (B13894). googleapis.com For example, a solid composition with a 1:1 mass ratio of glycine to Caspofungin acetate showed 10% fewer impurities than a conventional formulation after 29 days at 40°C. googleapis.com Arginine, in particular, has shown strong stabilizing effects, with total impurity levels remaining below 3% after 12 weeks of storage at 40°C. googleapis.com Other stabilizing agents include buffers, which help maintain an optimal pH, and antioxidants. bocsci.com

Table 2: Impact of Stabilizing Agents on Caspofungin Acetate Total Impurities This table is interactive. You can sort and filter the data.

| Formulation Excipients | Storage Condition | Storage Duration | Total Impurities (%) | Source |

|---|---|---|---|---|

| Mannitol and Sucrose (Conventional) | 40°C | 29 Days | 23.65% | googleapis.com |

| Glycine (1:1 ratio to Caspofungin) | 40°C | 29 Days | 21.30% | googleapis.com |

| Arginine (1:1 ratio to Caspofungin) | 40°C | 12 Weeks | < 3% | googleapis.com |

| Arginine (2:1 ratio to Caspofungin) | 40°C | 12 Weeks | < 3% | googleapis.com |

| TTI-016 (New Formulation) | 25°C | 24 Weeks | 1.15% | nih.gov |

| CANCIDAS® (Commercial Formulation) | 25°C | 24 Weeks | 5.25% | nih.gov |

Strategies for Isolation and Characterization of Unknown Related Substances in the Presence of Caspofungin Impurity A

During the development and manufacturing of Caspofungin, unknown impurities may arise in addition to known ones like Impurity A. chinjmap.com The presence of Impurity A can complicate the detection and analysis of these other, potentially novel, related substances. bocsci.com Therefore, specific strategies are required for their isolation and characterization.

The primary strategy involves the use of high-resolution chromatographic techniques, such as preparative HPLC, to physically separate the unknown impurities from the main API, Caspofungin, and from other known impurities like Impurity A. researchgate.net By collecting fractions during the chromatographic run and analyzing them with analytical HPLC, fractions enriched with the unknown impurity can be pooled for further investigation. benchchem.com

Regulatory Science and Compliance Frameworks for Caspofungin Impurity a

International Council for Harmonisation (ICH) Guidelines on Impurities.gmp-compliance.orgikev.orgfda.govbocsci.comveeprho.comslideshare.netaxios-research.comgoogle.comich.org

The ICH, a global body that brings together regulatory authorities and the pharmaceutical industry, has established a series of guidelines to ensure the development and registration of safe, effective, and high-quality medicines. ich.orgwww.gov.uk Key among these are the "Q" series, which focus on quality, and the "M" series, which are multidisciplinary.

ICH Q3A: Impurities in New Drug Substances (Organic Impurities, Reporting and Qualification Thresholds).veeprho.comich.org

The ICH Q3A guideline provides a framework for the control of organic impurities in new drug substances. gmp-compliance.orgjpionline.org These impurities can arise during the manufacturing process or storage and include starting materials, by-products, intermediates, and degradation products. jpionline.orgich.org The guideline establishes thresholds for reporting, identifying, and qualifying these impurities based on the maximum daily dose of the drug substance. ich.orgyoutube.com

Key principles of ICH Q3A include:

Reporting Threshold: The level at which an impurity must be reported in the drug substance specification. jpionline.org For a drug substance with a maximum daily dose of up to 2 grams, the reporting threshold is typically 0.05%. ich.org

Identification Threshold: The level at which the structure of an impurity must be determined. jpionline.org For a drug with a daily dose of up to 2 grams, this is generally 0.10%. youtube.com

Qualification Threshold: The level at which an impurity's biological safety must be established. jpionline.orgich.org For a drug with a daily dose of up to 2 grams, this is typically 0.15%. ich.org Impurities present at levels observed in safety and clinical studies are considered qualified. ich.org

The following interactive table summarizes the ICH Q3A thresholds:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

For Caspofungin Impurity A, as an organic impurity, its levels in the Caspofungin drug substance must be controlled within these established thresholds. Manufacturers are required to develop and validate analytical procedures to detect and quantify this impurity. ikev.orgich.org

ICH Q3B: Impurities in New Drug Products.google.com

Complementing ICH Q3A, the ICH Q3B guideline focuses on impurities in new drug products. slideshare.neteuropa.eu It specifically addresses degradation products that may form during the manufacturing of the drug product or during storage, as well as impurities arising from the interaction between the drug substance and excipients. slideshare.neteuropa.eu

Similar to ICH Q3A, ICH Q3B establishes reporting, identification, and qualification thresholds for degradation products, which are also based on the maximum daily dose of the drug substance in the product. ikev.orgslideshare.neteuropa.eu

The following interactive table illustrates the ICH Q3B thresholds for degradation products:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 1 mg | 1.0% or 5 µg TDI | 1.0% or 5 µg TDI | 1.0% or 5 µg TDI |

| 1 mg - 10 mg | 0.5% or 20 µg TDI | 0.5% or 20 µg TDI | 0.5% or 20 µg TDI |

| > 10 mg - 100 mg | 0.2% or 2 mg TDI | 0.2% or 2 mg TDI | 0.2% or 2 mg TDI |

| > 100 mg - 2 g | 0.2% or 3 mg TDI | 0.2% or 3 mg TDI | 0.2% or 3 mg TDI |

| > 2 g | 0.10% | 0.10% | 0.10% |

TDI: Total Daily Intake

The control of Caspofungin Impurity A in the final drug product falls under the purview of this guideline, ensuring that any degradation leading to its formation is monitored and limited.

ICH M7: Assessment and Control of Mutagenic Impurities (if applicable to Caspofungin Impurity A's structural class).veeprho.comaxios-research.comgoogle.comich.org

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. lhasalimited.orgeuropa.eu This guideline is particularly important for impurities that have the potential to cause genetic mutations. veeprho.com

ICH M7 categorizes impurities into five classes based on their mutagenic and carcinogenic potential. veeprho.com

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Contain a structural alert for mutagenicity, but have not been tested.

Class 4: Have a structure related to a known class of mutagens, but have been shown to be non-mutagenic.

Class 5: No structural alerts for mutagenicity.

The control strategies for these impurities vary depending on their classification, with stricter controls for those with higher mutagenic potential. veeprho.com The applicability of ICH M7 to Caspofungin Impurity A would depend on a thorough assessment of its chemical structure for any alerts that suggest mutagenic potential. Recent updates to nitrosamine (B1359907) impurity guidelines by the EMA have included "N-nitroso-caspofungin" with an acceptable intake (AI) of 1500 ng/day, placing it in potency category 4. gmp-compliance.orgusp.orgqbdgroup.comagirad.comfda.govveeprho.com This indicates that while it is a nitrosamine, its mutagenic potential is considered low.

Global Regulatory Authority Perspectives on Impurity Control (e.g., FDA, EMA, Pharmacopoeias).bocsci.comveeprho.comgoogle.comich.orgyoutube.com

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have adopted and enforce the ICH guidelines for impurity control. google.comwww.gov.uk

FDA: The FDA requires that Active Pharmaceutical Ingredients (APIs) be as free of impurities as possible to ensure clinical safety. google.com The agency's guidance for industry on Abbreviated New Drug Applications (ANDAs) references the ICH Q3B(R) guideline for impurity thresholds and qualification. fda.gov The FDA also maintains a list of acceptable intake limits for nitrosamine impurities, which includes N-nitroso-caspofungin. fda.gov

EMA: The EMA also aligns with ICH guidelines for impurities in new drug substances and products. europa.eueuropa.eu The agency has been particularly active in addressing the risks of nitrosamine impurities, providing detailed questions and answers for marketing authorization holders. gmp-compliance.org Recent updates to their guidance include specific acceptable intake levels for N-nitroso-caspofungin. usp.orgqbdgroup.comagirad.com

Pharmacopoeias: While Caspofungin acetate (B1210297) is an established active substance, it may not be described in all pharmacopoeias. geneesmiddeleninformatiebank.nl However, pharmacopoeias generally incorporate the principles of ICH guidelines for impurity control. europa.eu Caspofungin Impurity A is recognized as a primary impurity in the European Pharmacopoeia, requiring analytical monitoring. benchchem.com

Harmonization of Impurity Standards and Practices in Pharmaceutical Development.google.com

The work of the ICH has been pivotal in harmonizing the technical requirements for pharmaceuticals, including impurity standards. ich.orgwww.gov.ukich.org This harmonization aims to ensure that safe, effective, and high-quality medicines are developed and registered in the most resource-efficient manner. ich.orgwww.gov.uk By establishing uniform thresholds and approaches to impurity control, the ICH guidelines reduce the need for manufacturers to conduct duplicative testing for different regulatory regions. ich.org This streamlined process facilitates global drug development and ensures a consistent level of quality and safety for patients worldwide.

Implications of Impurity Control on Drug Substance Quality and Specifications

Process Optimization: The need to control impurities drives the optimization of the manufacturing process. bocsci.com Understanding the formation pathways of impurities like Caspofungin Impurity A allows for the implementation of process controls to minimize their generation, leading to a more robust and consistent manufacturing process. bocsci.com

Defined Specifications: The impurity profile is a critical component of the drug substance specification. ich.org The specification for Caspofungin will include a list of specified identified impurities, such as Impurity A, with specific acceptance criteria. ich.orgaemps.es It will also include limits for any unspecified impurities and total impurities. fda.gov

Analytical Method Development: The requirement to monitor and control impurities necessitates the development and validation of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC). bocsci.combocsci.com These methods are crucial for routine quality control and stability testing.

Future Research Trajectories in Caspofungin Impurity a Studies

Advanced Spectroscopic and Chromatographic Techniques for Enhanced Detection and Quantification

The accurate detection and quantification of Caspofungin Impurity A are paramount for quality control in pharmaceutical manufacturing. benchchem.com Future research will likely focus on the development and refinement of advanced analytical methodologies to achieve lower detection limits and greater specificity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing Caspofungin and its impurities. google.comresearchgate.net Current methods often utilize UV detection, but advancements are moving towards more sensitive and selective detectors. google.com Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as Quadrupole Time-of-Flight (QTOF), offers significant advantages. benchchem.com These techniques provide not only retention time data but also precise mass-to-charge ratios and fragmentation patterns, allowing for unambiguous identification and characterization of Impurity A, even at trace levels. benchchem.com

Further research into advanced chromatographic techniques could explore the use of novel stationary phases and column technologies to improve the separation efficiency between Caspofungin and its closely related impurities. Two-dimensional liquid chromatography (2D-LC) presents another promising avenue, offering enhanced peak capacity and resolution for complex impurity profiles. Capillary electrophoresis (CE) has also been explored as an alternative to HPLC for Caspofungin analysis, and future work could investigate its application for impurity profiling, potentially offering benefits in terms of speed and sample consumption. scispace.com

| Technique | Potential Advancement | Benefit |

| HPLC | Novel stationary phases, smaller particle sizes | Improved resolution and separation efficiency researchgate.net |

| LC-MS/HRMS | Miniaturized systems, improved ionization sources | Increased sensitivity and specificity for trace analysis benchchem.com |

| 2D-LC | Comprehensive and heart-cutting approaches | Enhanced separation of complex impurity mixtures |

| Capillary Electrophoresis | Advanced coating technologies, coupling with MS | Faster analysis times and alternative selectivity scispace.com |

Computational Chemistry and Modeling for Predicting Impurity Formation and Stability

Computational chemistry and molecular modeling are increasingly valuable tools in pharmaceutical development for predicting the formation and stability of impurities. Future research in this area can provide significant insights into the degradation pathways of Caspofungin that lead to the formation of Impurity A.

By employing quantum mechanics (QM) and molecular mechanics (MM) methods, researchers can model the reaction mechanisms and energetics of potential degradation pathways. umich.edu This can help identify the key factors, such as pH, temperature, and the presence of catalysts, that influence the rate of Impurity A formation. bocsci.com These computational models can simulate the hydrolysis and other chemical reactions that Caspofungin may undergo, providing a theoretical framework to understand its stability. benchchem.com

Furthermore, computational models can be used to predict the spectroscopic properties of Caspofungin Impurity A, such as its NMR and mass spectra. benchchem.com This information can be invaluable in confirming the identity of the impurity when it is detected in experimental analyses. Molecular docking studies could also be employed to compare the interaction of Impurity A with the target enzyme, β-(1,3)-D-glucan synthase, relative to Caspofungin itself, offering clues about its potential biological activity. bocsci.com

Mechanistic Insights into Potential Biological Activities of Caspofungin Impurity A

Future research should focus on detailed in vitro studies to determine the enzymatic inhibition profile of purified Caspofungin Impurity A. This would involve assessing its inhibitory activity against β-(1,3)-D-glucan synthase from various fungal species, including Candida and Aspergillus. benchchem.comresearchgate.net Such studies would clarify whether the impurity retains any antifungal activity or if it could potentially compete with Caspofungin for binding to the enzyme, which might affect the drug's efficacy. benchchem.com

In addition to its potential antifungal effects, some evidence suggests that Caspofungin Impurity A may possess antibacterial activity. biosynth.com This warrants further investigation to identify the spectrum of bacteria it may inhibit and to elucidate its mechanism of action against bacterial targets. These studies could reveal novel biological properties of this impurity and its potential clinical relevance.

| Research Area | Objective | Methodology |

| Enzymatic Inhibition | Determine the inhibitory activity against β-(1,3)-D-glucan synthase. | In vitro enzyme assays using purified enzyme and various fungal species. benchchem.com |

| Antifungal Susceptibility | Assess the minimum inhibitory concentration (MIC) against a panel of pathogenic fungi. | Broth microdilution assays according to standardized protocols. benchchem.com |

| Antibacterial Activity | Investigate the potential antibacterial properties and spectrum of activity. | Standard antibacterial susceptibility testing against a range of bacterial strains. biosynth.com |

Development of Novel Analytical Methodologies for Impurity Profiling of Complex Echinocandin Analogues

The challenges associated with analyzing Caspofungin Impurity A are representative of the broader need for advanced analytical methods for the entire class of echinocandin antifungals. These complex lipopeptide molecules can generate a variety of related impurities during their synthesis and storage. researchgate.net

Future research should aim to develop comprehensive and robust analytical platforms for the impurity profiling of echinocandins. This could involve the creation of "universal" HPLC or UPLC (Ultra-Performance Liquid Chromatography) methods capable of separating a wide range of potential impurities across different echinocandin drugs, such as micafungin (B1204384) and anidulafungin. bocsci.com The development of such methods would streamline quality control processes and facilitate cross-drug comparisons.

The use of advanced data analysis tools and chemometrics will also be crucial. These tools can help in the interpretation of complex datasets generated by techniques like LC-HRMS, enabling the rapid identification of new or unexpected impurities. The establishment of comprehensive impurity libraries, containing spectroscopic and chromatographic data for known echinocandin impurities, would serve as a valuable resource for the pharmaceutical industry.

Quality by Design (QbD) Applications in Caspofungin Impurity A Control

The principles of Quality by Design (QbD) offer a systematic and science-based approach to pharmaceutical development and manufacturing, with the goal of ensuring product quality. nih.gov Applying QbD to the control of Caspofungin Impurity A is a key area for future research and implementation.

A QbD approach would involve identifying the critical process parameters (CPPs) in the Caspofungin manufacturing process that have a significant impact on the formation of Impurity A. nih.gov This requires a deep understanding of the chemical pathways leading to the impurity's formation. Design of Experiments (DoE) can be a powerful tool in this context, allowing for the systematic investigation of how different process variables (e.g., temperature, pH, reaction time) affect the level of Impurity A. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.